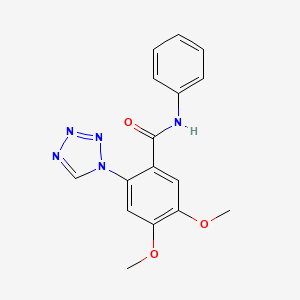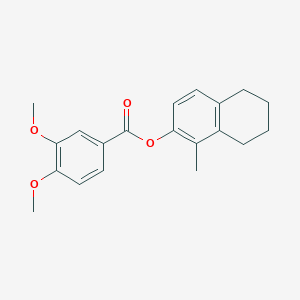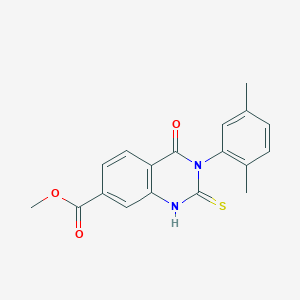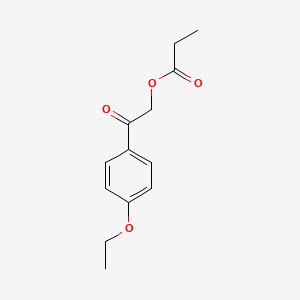![molecular formula C19H22N2O4 B5732090 N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, also known as ACDU, is a synthetic compound that has been studied for its potential use in various scientific research applications. ACDU is a member of the urea family of compounds and is characterized by its unique chemical structure, which consists of an acetylphenyl group and a 2-(3,4-dimethoxyphenyl)ethyl group attached to a urea backbone.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for the development of anticancer drugs.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in lab experiments is its relatively simple synthesis method, which makes it readily accessible to researchers. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to exhibit potent cytotoxic activity against cancer cells, which makes it an attractive lead compound for the development of new anticancer drugs. However, one limitation of using N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in lab experiments is its relatively low solubility in aqueous solutions, which may limit its utility in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. One area of interest is the development of new analogs of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea that exhibit improved solubility and potency. Another area of interest is the investigation of the mechanism of action of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea and its potential interactions with other compounds and signaling pathways. Finally, further studies are needed to evaluate the potential therapeutic benefits of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea and its analogs in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea involves the reaction of 4-acetylphenyl isocyanate with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. One area of interest is its potential as a lead compound for the development of new drugs for the treatment of cancer and other diseases. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)15-5-7-16(8-6-15)21-19(23)20-11-10-14-4-9-17(24-2)18(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCZZCEFWVBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)